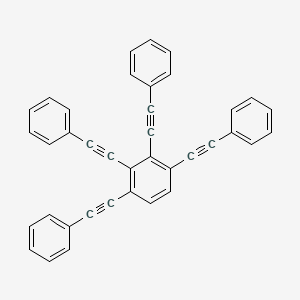
Benzene, 1,2,3,4-tetrakis(phenylethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,2,3,4-tetrakis(phenylethynyl)- is an organic compound with the molecular formula C38H22. It is a derivative of benzene, where four phenylethynyl groups are attached to the benzene ring at the 1, 2, 3, and 4 positions. This compound is known for its unique structural properties and has been studied for various applications in materials science and organic chemistry .
準備方法
The synthesis of Benzene, 1,2,3,4-tetrakis(phenylethynyl)- typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 1,2,3,4-tetrabromobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .
化学反応の分析
Benzene, 1,2,3,4-tetrakis(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of partially or fully hydrogenated products.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong oxidizing agents for oxidation, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Benzene, 1,2,3,4-tetrakis(phenylethynyl)- has been studied for various scientific research applications, including:
Materials Science: This compound is used in the synthesis of nanocrystalline silicon carbide and silicon nitride ceramics.
Organic Electronics: Due to its conjugated structure, this compound is investigated for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Sensors: The unique electronic properties of this compound make it suitable for use in chemical sensors for detecting various analytes.
作用機序
The mechanism of action of Benzene, 1,2,3,4-tetrakis(phenylethynyl)- is primarily related to its electronic structure. The conjugated system of phenylethynyl groups attached to the benzene ring allows for efficient electron delocalization. This delocalization enhances the compound’s ability to participate in electronic and photonic processes, making it useful in applications such as organic electronics and chemical sensors .
類似化合物との比較
Benzene, 1,2,3,4-tetrakis(phenylethynyl)- can be compared with other similar compounds, such as:
特性
CAS番号 |
272128-91-3 |
|---|---|
分子式 |
C38H22 |
分子量 |
478.6 g/mol |
IUPAC名 |
1,2,3,4-tetrakis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C38H22/c1-5-13-31(14-6-1)21-25-35-27-28-36(26-22-32-15-7-2-8-16-32)38(30-24-34-19-11-4-12-20-34)37(35)29-23-33-17-9-3-10-18-33/h1-20,27-28H |
InChIキー |
ISSDXNUDCZVUJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(C=C2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















